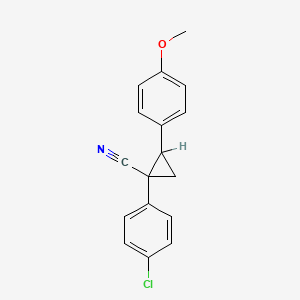![molecular formula C20H24N2O3 B14677624 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate CAS No. 39004-69-8](/img/structure/B14677624.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate is an organic compound with the molecular formula C20H24N2O3. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate typically involves a diazotization reaction followed by esterification. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Esterification: The resulting azo compound is esterified with butanoic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high conversion rates during the coupling and esterification steps.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate involves its interaction with molecular targets through the diazenyl group. The compound can form stable complexes with various substrates, facilitating their transport and delivery. The aromatic rings allow for π-π interactions with other aromatic compounds, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butanoate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl butanoate
- 4-[(E)-(4-Propoxyphenyl)diazenyl]phenyl butanoate
Uniqueness
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate is unique due to its butoxy group, which imparts specific solubility and stability characteristics. This makes it particularly suitable for applications requiring long-term stability and consistent performance.
Propriétés
Numéro CAS |
39004-69-8 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[4-[(4-butoxyphenyl)diazenyl]phenyl] butanoate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-15-24-18-11-7-16(8-12-18)21-22-17-9-13-19(14-10-17)25-20(23)6-4-2/h7-14H,3-6,15H2,1-2H3 |
Clé InChI |
LXJCUCRFPBBZNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


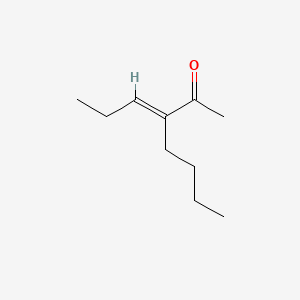
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
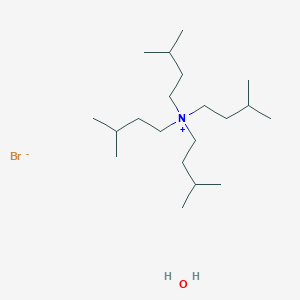
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
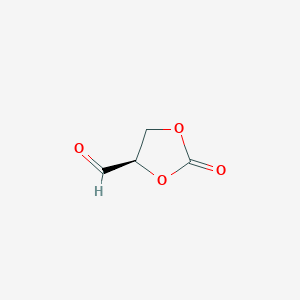


![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
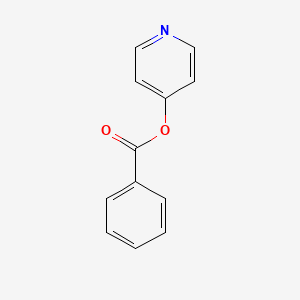
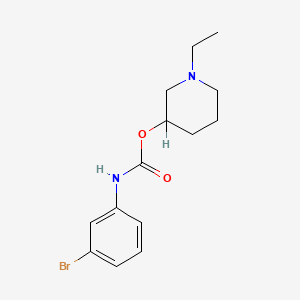

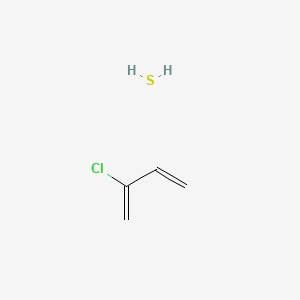
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
